Technical Guide: Synthesis of Benzo[d]isothiazol-7-ylboronic Acid
Technical Guide: Synthesis of Benzo[d]isothiazol-7-ylboronic Acid
This guide details the synthesis of Benzo[d]isothiazol-7-ylboronic acid (and its pinacol ester), a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitors and antibiotic development.
The synthesis strategy prioritizes regiochemical fidelity and scalability , utilizing a de novo ring construction approach from a 2,3-disubstituted benzene precursor. This avoids the selectivity issues often encountered with direct C–H functionalization of the benzo[d]isothiazole core.
Executive Summary & Retrosynthetic Analysis
Target Molecule: Benzo[d]isothiazol-7-ylboronic acid (or Pinacol Ester) CAS Registry (Pinacol Ester): 1443293-85-3 (Analogous reference) Core Challenge: Accessing the sterically sensitive 7-position (adjacent to the sulfur atom) with high regioselectivity.
Strategic Rationale
Direct electrophilic halogenation of benzo[d]isothiazole typically occurs at the C3 (pseudo-benzylic) or C5 positions due to electronic directing effects. Direct C–H borylation (Ir-catalyzed) is often sterically directed to the C5 or C6 positions, avoiding the C4 (peri-to-C3) and C7 (peri-to-S) sites.
Therefore, the most robust route is Route A: The "Pre-functionalized" Cyclization Strategy . We construct the isothiazole ring after installing the halogen at the desired position.
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Precursor: 3-Bromo-2-fluorobenzaldehyde.
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Key Transformation: Nucleophilic aromatic substitution (SNAr) of fluoride by sulfur, followed by in situ condensation with ammonia.
Figure 1: Retrosynthetic disconnection showing the logic of installing the halogen prior to ring closure.
Detailed Experimental Protocols
Step 1: Synthesis of 7-Bromobenzo[d]isothiazole
This step utilizes a metal-free oxidative cyclization. The fluoride at the 2-position is activated for displacement by the aldehyde group (electron-withdrawing), while the bromine at the 3-position remains intact to become the 7-bromo substituent.
Reagents & Materials:
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3-Bromo-2-fluorobenzaldehyde (1.0 equiv)
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Sulfur (S8, elemental) (1.2 equiv)
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Aqueous Ammonia (25-28% NH3) (5.0 equiv)
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DMF (Dimethylformamide), anhydrous[1]
Protocol:
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Setup: Charge a pressure tube or a round-bottom flask (equipped with a condenser) with 3-bromo-2-fluorobenzaldehyde (10.0 g, 49.2 mmol) and elemental sulfur (1.9 g, 59.0 mmol).
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Solvation: Add anhydrous DMF (100 mL). Stir until the aldehyde is dissolved.
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Ammonia Addition: Slowly add aqueous ammonia (15 mL, ~250 mmol). Note: The reaction may be slightly exothermic.
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Reaction: Seal the tube (or cap the flask) and heat the mixture to 90 °C for 16 hours. The solution will turn deep red/brown, indicating the formation of polysulfide intermediates.
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Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS.[2][3] Look for the disappearance of the aldehyde and the formation of the product (M+H = 214/216).
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Workup:
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Pour the mixture into ice-water (500 mL). The product typically precipitates as a solid.
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Extract with Ethyl Acetate (3 x 100 mL) if precipitation is incomplete.
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Wash the combined organics with brine (2 x 100 mL) to remove DMF.
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Dry over Na2SO4, filter, and concentrate.
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Purification: Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
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Yield Expectation: 65-75%
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Appearance: Pale yellow to off-white solid.
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Mechanism Insight: Ammonia reacts with sulfur to generate polysulfide anions (Sx2-). These nucleophiles displace the fluoride (SNAr). The resulting thiolate/polysulfide attacks the imine (formed from aldehyde + ammonia) to close the ring, followed by oxidation (loss of H2) to aromatize.
Step 2: Miyaura Borylation (Synthesis of Pinacol Ester)
Palladium-catalyzed cross-coupling converts the aryl bromide to the boronic ester.
Reagents:
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7-Bromobenzo[d]isothiazole (from Step 1) (1.0 equiv)
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Bis(pinacolato)diboron (B2Pin2) (1.2 equiv)
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Pd(dppf)Cl2[6]·CH2Cl2 (0.05 equiv)
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Potassium Acetate (KOAc) (3.0 equiv)
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1,4-Dioxane (degassed)
Protocol:
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Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.
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Charging: Add 7-bromobenzo[d]isothiazole (5.0 g, 23.3 mmol), B2Pin2 (7.1 g, 28.0 mmol), and KOAc (6.8 g, 70.0 mmol).
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Catalyst: Add Pd(dppf)Cl2 (950 mg, 1.1 mmol).
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Solvent: Add 1,4-Dioxane (50 mL). Sparge with argon for 10 minutes to remove oxygen (critical to prevent protodebromination).
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Heating: Heat to 95 °C for 4-6 hours.
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Workup:
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Purification: Flash chromatography (Hexane/EtOAc).
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Note: Boronic esters can degrade on acidic silica. Use neutralized silica (pre-washed with 1% Et3N) or run a fast column.
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Yield Expectation: 70-85%
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Product:Benzo[d]isothiazol-7-ylboronic acid pinacol ester .
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Step 3: Hydrolysis to Boronic Acid (Optional)
While the pinacol ester is the preferred storage form, the free acid can be generated for specific coupling requirements.
Protocol:
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Dissolve the pinacol ester in Acetone/Water (3:1) .
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Add Sodium Periodate (NaIO4, 3.0 equiv) and Ammonium Acetate (NH4OAc, 3.0 equiv).
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Stir at room temperature for 12-24 hours.
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Remove acetone under vacuum. Extract the aqueous layer with EtOAc.[3]
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The boronic acid may exist as a trimeric boroxine anhydride; treat with aqueous NaOH, wash with organic solvent, then acidify the aqueous layer to precipitate the free boronic acid.
Critical Process Parameters & Troubleshooting
| Parameter | Condition/Issue | Recommendation |
| Regioselectivity | Wrong Isomer | Ensure starting material is 3-bromo -2-fluorobenzaldehyde. Using 6-bromo-2-fluoro precursor yields the 4-bromo isomer. |
| Reaction Safety | H2S Evolution | The cyclization generates sulfides. Perform in a well-ventilated fume hood. Use a bleach trap for effluent gas. |
| Purification | Protodeboronation | During Step 2, if the reaction runs too long or temp is too high (>110°C), the Boron group can be lost (replaced by H). Monitor strictly by LCMS. |
| Catalyst Choice | Low Conversion | If Pd(dppf)Cl2 is slow, switch to XPhos Pd G2 or Pd2(dba)3/PCy3 for sterically hindered substrates. |
Structural Verification (Data Simulation)
For the final Benzo[d]isothiazol-7-ylboronic acid pinacol ester :
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1H NMR (400 MHz, CDCl3):
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δ 9.10 (s, 1H, H-3) — Characteristic deshielded proton of the isothiazole ring.
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δ 8.15 (d, J = 7.5 Hz, 1H, H-4 or H-6).
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δ 7.95 (d, J = 7.5 Hz, 1H, H-6 or H-4).
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δ 7.60 (t, J = 7.5 Hz, 1H, H-5).
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δ 1.42 (s, 12H, Pinacol CH3).
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13C NMR: Characteristic signals at ~155 ppm (C-3) and ~84 ppm (Pinacol C-O). Carbon attached to Boron is typically broad or invisible due to quadrupole relaxation.
References
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General Synthesis of Benzo[d]isothiazoles
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Ivanova, Y. et al. "Synthesis of benzo[d]isothiazoles: an update."[7] Arkivoc, 2024 , part v, 1-30.
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Sulfur/Ammonia Cyclization Methodology
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Miyaura Borylation Standards
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Ishiyama, T., Murata, M., Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes." J. Org. Chem., 1995 , 60, 7508-7510.
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Precursor Availability (3-Bromo-2-fluorobenzaldehyde)
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PubChem Compound Summary for CID 24820504.
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Sources
- 1. (PDF) Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction [academia.edu]
- 2. isothiazole.com [isothiazole.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. osti.gov [osti.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Benzisothiazoles synthesis [organic-chemistry.org]
- 9. 2-Bromo-3-fluorobenzaldehyde | C7H4BrFO | CID 24820504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Straightforward synthesis of thiazolo[5,4-c]isoquinolines from dithiooxamide and 2-halobenzaldehydes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
